Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3-fluorophenyl substituent. Its molecular formula is C17H22FNO5 with a molecular weight of 339.37 g/mol . The compound’s stereochemistry (cis-1r,3r configuration) and fluorine substitution make it a valuable intermediate in medicinal chemistry, particularly for modulating pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C16H20FNO4 |
|---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-12-8-16(9-12,13(19)20)10-5-4-6-11(17)7-10/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
ZGJHEVHAOCYTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclobutane Core
a) Fluorophenyl vs. Methylphenyl Substituents
- Analog: (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid (C13H23NO6, MW 289.33 g/mol) The methyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility.
b) Fluorine Positional Isomerism
- Analog: A derivative with a 2-fluoro substituent (C17H22FNO5, MW 339.37 g/mol) shares the same molecular weight but differs in fluorine placement . The 2-fluoro isomer may exhibit steric hindrance or altered electronic effects compared to the 3-fluoro analog, impacting target engagement.
Ring Size and Conformational Flexibility
a) Cyclobutane vs. Cyclohexane Derivatives
- However, cyclobutane’s rigidity may favor selective interactions in constrained environments.
Stereochemical Variations
- Analog: rel-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (synonym for the target compound) Stereoisomerism (e.g., cis vs. trans) significantly affects molecular geometry and biological activity. For example, cis-configuration may optimize spatial alignment of functional groups for target binding.
Functional Group Modifications
a) Boc-Amino vs. Azetidine Derivatives
- Analog: 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid (CAS 1989659-47-3) The azetidine ring introduces a secondary amine, enabling additional hydrogen bonding or salt bridge formation, which the Boc-protected amino group in the target compound lacks.
Data Table: Key Structural and Molecular Comparisons
Research Implications
- Fluorine Substitution: The 3-fluorophenyl group in the target compound likely improves target affinity and metabolic stability compared to non-fluorinated analogs .
- Cyclobutane Rigidity : The strained cyclobutane core may enforce a bioactive conformation, offering advantages over more flexible cyclohexane derivatives .
- Stereochemistry : The cis-1r,3r configuration optimizes spatial arrangement for interactions, as seen in similar Boc-protected cyclobutanes .
Biological Activity
Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound with potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in various biomedical contexts.
Chemical Structure and Properties
- IUPAC Name : Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- CAS Number : 188918-50-5
- Molecular Weight : 243.3 g/mol
- Molecular Formula : C13H21NO4
- Physical Form : Powder
- Purity : 95%
The compound features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds with a similar structure often interact with various biological pathways, particularly those involving amino acid metabolism and receptor modulation. The presence of the tert-butoxycarbonyl group suggests potential for enhanced stability and bioavailability, which could facilitate its action on target proteins.
Pharmacological Profile
Studies have highlighted several aspects of the biological activity of related compounds:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
- Antitumor Effects : Compounds structurally related to rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid have shown promise in inhibiting cancer cell proliferation. For instance, fatty-acid synthase inhibitors like C75 demonstrate similar structural motifs and have been documented to impair mitochondrial functions in cancer cells .
Case Studies
A relevant case study examined the effects of structurally analogous compounds on human cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The mechanisms involved include the modulation of Bcl-2 family proteins and caspase activation .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
